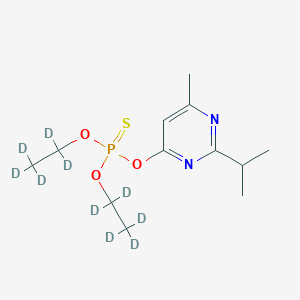

(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane

Descripción general

Descripción

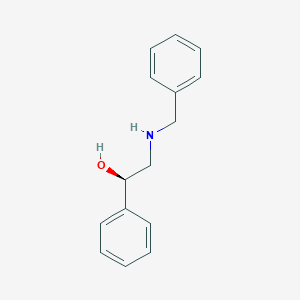

Diazinon-(diethyl-d10) is an isotope labeled analog of the organophosphate pesticide diazinon, wherein the diethoxy protons are replaced by deuterium.

Aplicaciones Científicas De Investigación

Food Safety and Quality Control

Diazinon-d10 is utilized in the analysis of pesticide residues in food products. It serves as a reference standard for the quantification of diazinon levels in various foodstuffs, ensuring compliance with safety regulations . This application is crucial in monitoring and controlling the presence of pesticides, thereby protecting public health and preventing the distribution of contaminated food.

Environmental Monitoring

The compound is employed in environmental studies to assess the contamination levels of diazinon in soil and water samples. By using Diazinon-d10 as a calibration standard, researchers can accurately measure the concentration of diazinon in environmental samples, which is essential for evaluating the ecological impact of pesticide use and for the development of remediation strategies .

Toxicology and Risk Assessment

In toxicological research, Diazinon-d10 is used to study the metabolic pathways and breakdown products of diazinon. It helps in understanding the toxic effects of diazinon on organisms and in assessing the risks associated with its exposure. This information is vital for establishing safe exposure limits and for the protection of wildlife and human health .

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of diazinon employs Diazinon-d10 to investigate the efficiency of various photocatalysts. For instance, ZnO/Fe3O4 magnetic nanoparticles have been studied for their ability to degrade diazinon under visible light, with Diazinon-d10 serving as a stable isotope-labeled compound to track the degradation process .

Bioremediation

Diazinon-d10 is used in bioremediation studies to explore the potential of microorganisms in degrading diazinon residues. Probiotics and other beneficial microbes are investigated for their ability to reduce diazinon levels in food products, contributing to safer consumption and reducing environmental pollution .

Mecanismo De Acción

Target of Action

Diazinon-d10, like its non-deuterated counterpart, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in cholinergic synapses and neuromuscular junctions .

Mode of Action

Diazinon-d10 acts as a contact insecticide, killing target organisms by altering normal neurotransmission within their nervous systems . It achieves this by inhibiting AChE, leading to an abnormal accumulation of ACh in the nervous system . This overstimulation of nerve cells results in the typical symptoms of organophosphate poisoning .

Biochemical Pathways

The biochemical pathways affected by Diazinon-d10 are primarily those involved in neurotransmission. By inhibiting AChE, Diazinon-d10 disrupts the normal function of cholinergic synapses and neuromuscular junctions . The microbial degradation of Diazinon is found to be more effective than physicochemical methods for its complete clean-up from contaminated soil and water environments .

Pharmacokinetics

It is known that diazinon, the non-deuterated counterpart, is rapidly metabolized in the body . The deuterium atoms in Diazinon-d10 may alter its pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of AChE by Diazinon-d10 leads to an overstimulation of nerve cells, which can cause a range of effects. In insects, this typically results in death . In mammals, exposure to Diazinon can lead to a decrease in choline acetyltransferase activity, a marker for neurological development, in neonatal rats . High doses can be lethal to dogs and can induce cardiac hemorrhage, increase fatty areas in the pancreas, and decrease the thickness of the duodenum and jejunum in pigs .

Action Environment

The action, efficacy, and stability of Diazinon-d10 can be influenced by various environmental factors. Furthermore, the degradation of Diazinon in the environment can be influenced by physical and chemical methods such as photocatalysis, adsorption, and advanced oxidation .

Propiedades

IUPAC Name |

(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3/i1D3,2D3,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIVAFMUCKRCQO-HXOHQZFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)C(C)C)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584030 | |

| Record name | Diazinon-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diazinon-d10 | |

CAS RN |

100155-47-3 | |

| Record name | Diazinon-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazinon-diethyl-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)

![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)